2-Chloro-N-hydroxy-6-methylnicotinimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-hydroxy-6-methylnicotinimidamide typically involves the chlorination of 6-methylnicotinimidamide followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylating agents like hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-hydroxy-6-methylnicotinimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Chloro-N-hydroxy-6-methylnicotinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-hydroxy-6-methylnicotinimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to form hydrogen bonds and participate in redox reactions plays a crucial role .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylnicotinimidamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
N-hydroxy-6-methylnicotinimidamide:
Uniqueness
2-Chloro-N-hydroxy-6-methylnicotinimidamide is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H8ClN3O |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-chloro-N'-hydroxy-6-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8ClN3O/c1-4-2-3-5(6(8)10-4)7(9)11-12/h2-3,12H,1H3,(H2,9,11) |
InChI Key |
IGVLGMMSJQKPKN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=C(C=C1)/C(=N/O)/N)Cl |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=NO)N)Cl |
Origin of Product |
United States |
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